molecular formula C14H16N2O B11877431 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11877431
M. Wt: 228.29 g/mol
InChI Key: XSFOQGPGAVPDFH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a crucial structure in many drugs and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which offer high atom economy, operational simplicity, and the use of environmentally benign solvents . For instance, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol can be employed .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts, such as palladium complexes, and microwave irradiation can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H16N2O/c1-17-12-7-5-11(6-8-12)13-10-15-14-4-2-3-9-16(13)14/h5-8,10H,2-4,9H2,1H3

InChI Key

XSFOQGPGAVPDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCCC3

Origin of Product

United States

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